![molecular formula C19H15ClN4O2S B2411263 (2E)-[2-(5-氯-2-甲氧基苯基)肼基亚甲基][4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙腈 CAS No. 477287-49-3](/img/structure/B2411263.png)

(2E)-[2-(5-氯-2-甲氧基苯基)肼基亚甲基][4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

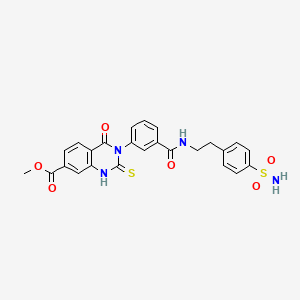

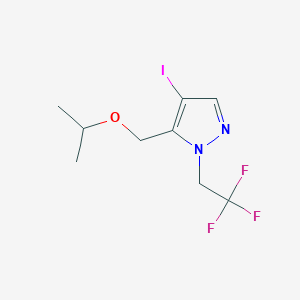

(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.

BenchChem offers high-quality (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药学应用

(a) 抗菌剂和杀虫剂: 5-氯-2-戊酮 (5C2P) 作为该化合物的衍生物,在制药和农用化学工业中被广泛使用。 它作为各种抗菌剂和杀虫剂的前体 。值得注意的是:

化学合成

(b) 氯化试剂: 该化合物可以用作氯化试剂。例如,催化方法使用双(三氯甲基)碳酸酯 (三光气,BTC) 作为有效的氯源,将 3-乙酰基-1-丙醇转化为 5C2P。 在优化条件下,5C2P 的产率可达 97.93% .

材料科学

© 腐蚀抑制: 虽然与该化合物本身没有直接关系,但对 5-氯-2-甲基-4-异噻唑啉-3-酮 (CMIT) 的研究提供了对腐蚀抑制的见解。 CMIT 是 5C2P 的衍生物,通过在铝合金表面形成氧化膜来降低铝合金的腐蚀速率 .

杂环化学

(d) 色满-4-酮骨架: 该化合物的结构包含色满-4-酮骨架,属于含氧杂环。 色满-4-酮衍生物作为各种药物化合物的构建块,表现出非凡的生物学和药理活性 .

结构分析

(e) 相关化合物: 该化合物的结构分析是与类似化合物相关的正在进行的研究的一部分。 先前研究已经探索了相关的衍生物,例如 1-氯-1-[(4-甲氧基苯基)肼基亚甲基]丙烷-2-酮 .

作用机制

Target of Action

The primary target of this compound is Factor Xa, a crucial enzyme in the coagulation cascade . Factor Xa plays a pivotal role in the generation of thrombin, which is responsible for the conversion of fibrinogen to fibrin, leading to clot formation .

Mode of Action

The compound acts as an inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots .

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting Factor Xa, the compound disrupts this cascade, preventing the formation of thrombin and, consequently, fibrin .

Pharmacokinetics

It is known that the compound has good bioavailability and is highly selective . It is also known that the compound has multiple elimination pathways, making it potentially suitable for use in patients with liver or kidney impairment .

Result of Action

The inhibition of Factor Xa by the compound leads to a reduction in thrombin generation and fibrin clot formation . This results in an anticoagulant effect, reducing the risk of thrombosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action may be affected by the pH of the environment, the presence of other medications, and individual patient factors such as age, weight, and health status

属性

IUPAC Name |

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2S/c1-25-14-6-3-12(4-7-14)17-11-27-19(22-17)16(10-21)24-23-15-9-13(20)5-8-18(15)26-2/h3-9,11,23H,1-2H3/b24-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADDORKVOBTZLW-LFVJCYFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)

![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)